N,N-Diethylpyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

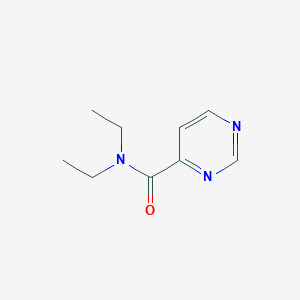

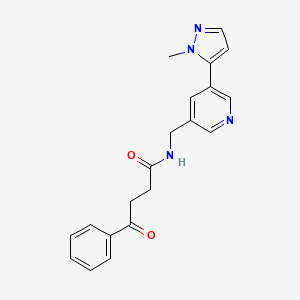

“N,N-Diethylpyrimidine-4-carboxamide” is a chemical compound with the molecular formula C9H13N3O . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is N,N-diethylpyrimidine-4-carboxamide .

Molecular Structure Analysis

The InChI code for “N,N-Diethylpyrimidine-4-carboxamide” is 1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3 . Its canonical SMILES structure is CCN(CC)C(=O)C1=NC=NC=C1 .Physical And Chemical Properties Analysis

“N,N-Diethylpyrimidine-4-carboxamide” has a topological polar surface area of 46.1 Ų and a XLogP3 value of 0.6 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound’s complexity, as computed by Cactvs, is 168 .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activities

Pyrimidines, including N,N-Diethylpyrimidine-4-carboxamide, are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Functionalized Pyrimidine Derivatives

The N-p-methoxybenzyl (N-PMB) protective group has been used in the synthesis of functionalized pyrimidine derivatives, including N,N-Diethylpyrimidine-4-carboxamide . This strategy allows for the control of either acid chloride, nitrile, or ketone reaction participants .

Pincer-Type Tricationic Compound

N,N-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a compound similar to N,N-Diethylpyrimidine-4-carboxamide, has been described as a pincer-type tricationic compound . This compound features three triflate anions in the asymmetric unit, with two of the triflate ligands connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds .

Anion Receptors

Tridentate pincer ligands with a defined region of positive charge, such as N,N-Diethylpyrimidine-4-carboxamide, have good potential to act as anion receptors . These compounds can display hydrogen bond interactions that are essential in maintaining biological processes .

Molecular Switches

Tridentate pincer ligands derived from the isomeric series of pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids have been reported to embody interactions and have been utilized as molecular switches .

Catalysis

Tridentate pincer ligands, including N,N-Diethylpyrimidine-4-carboxamide, have been used in catalysis . These compounds can enhance the rate of chemical reactions .

Direcciones Futuras

While specific future directions for “N,N-Diethylpyrimidine-4-carboxamide” are not available, kinase inhibitors, which include pyrimidine derivatives, have shown significant progress in drug discovery over the past 20 years . This suggests potential future research directions in the development of new drugs involving pyrimidine derivatives.

Propiedades

IUPAC Name |

N,N-diethylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUDAKLNCMODAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide](/img/structure/B2873248.png)

![[1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+](/img/structure/B2873250.png)

![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873254.png)

![3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2873255.png)

![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)

![N-(benzo[d]thiazol-2-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2873265.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)